5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Overview
Description
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound belonging to the isoquinoline family It is characterized by a fused dioxole ring and a tetrahydroisoquinoline core, making it an interesting subject for chemical and pharmacological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the desired isoquinoline compound . The reaction conditions often include the use of methanolic solutions and specific catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes several types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, leading to the formation of reduced isoquinoline derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and specific catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and pharmacological properties
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: This compound shares a similar core structure but differs in the presence of a methoxy group.
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Lacks the methyl group at the 5-position, resulting in different chemical properties.
Uniqueness
5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYVXBUGJBTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCN1)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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